molecular formula C5H8Cl2O B14633553 (2S,3S)-2,3-Dichlorooxane CAS No. 52809-66-2

(2S,3S)-2,3-Dichlorooxane

Cat. No.: B14633553
CAS No.: 52809-66-2
M. Wt: 155.02 g/mol
InChI Key: PHMXXMFOSQBXNV-CRCLSJGQSA-N
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Description

(2S,3S)-2,3-Dichlorooxane is a six-membered oxygen-containing heterocyclic compound (oxane, or tetrahydropyran derivative) with two chlorine atoms at the 2- and 3-positions, both in the S-configuration. Its molecular formula is inferred as C₅H₈Cl₂O, with a molecular weight of 155.02 g/mol.

Properties

CAS No.

52809-66-2

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

(2S,3S)-2,3-dichlorooxane

InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2/t4-,5+/m0/s1

InChI Key

PHMXXMFOSQBXNV-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)Cl)Cl

Canonical SMILES

C1CC(C(OC1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dichlorooxane typically involves the chlorination of oxane derivatives under controlled conditions. One common method is the enantioselective chlorination of oxane using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dichlorooxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.

    Reduction Reactions: The compound can be reduced to form (2S,3S)-2,3-dihydroxyoxane.

    Oxidation Reactions: Oxidation can lead to the formation of oxane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: (2S,3S)-2,3-Dihydroxyoxane

    Reduction: (2S,3S)-2,3-Dihydroxyoxane

    Oxidation: Various oxane derivatives depending on the oxidizing agent used.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3S)-2,3-Dichlorooxane serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereochemical aspects of enzyme activity.

Medicine

This compound derivatives may have potential as pharmaceutical intermediates. Research is ongoing to explore their use in drug development, particularly in the synthesis of chiral drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dichlorooxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound’s chiral centers may interact with enzymes or receptors in a stereospecific manner, influencing the outcome of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Due to the scarcity of direct data on (2S,3S)-2,3-Dichlorooxane, comparisons are drawn from structurally or functionally similar chlorinated compounds, including dichloromethane, substituted dioxanes, and stereochemically defined chloroalkanes.

Structural and Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Boiling Point (°C) Solubility (Water) Key Applications
This compound C₅H₈Cl₂O 155.02* Six-membered ring ~150–170* Low (hydrophobic) Synthetic intermediate*
Dichloromethane CH₂Cl₂ 84.93 Linear 39.6 13 g/L (20°C) Solvent, extraction
1,3-Dioxane, 2-(trichloromethyl) C₅H₇Cl₃O₂ 205.47 Six-membered ring 210–215 Insoluble Specialty synthesis*
(3S)-3-Chlorohexane C₆H₁₃Cl 120.62 Linear alkane 142–144 Insoluble Organic intermediate
Key Observations:

Chlorination and Ring Effects :

  • Chlorinated oxanes like this compound and 1,3-Dioxane, 2-(trichloromethyl) exhibit higher molecular weights and boiling points compared to linear chlorinated compounds (e.g., dichloromethane). The rigid ring structure and chlorine substitution likely reduce volatility.
  • Dichloromethane’s low boiling point (39.6°C) contrasts sharply with chlorinated oxanes, making it a volatile solvent, whereas oxane derivatives may serve as stable intermediates.

Stereochemical Influence :

  • The S-configuration in (3S)-3-chlorohexane and this compound can affect enantioselective reactions. For example, chiral chloroalkanes are critical in asymmetric synthesis, suggesting similar utility for the dichlorooxane derivative.

Solubility Trends :

  • All chlorinated compounds listed show low water solubility due to hydrophobic Cl and alkyl/aryl groups. Dichloromethane’s moderate solubility (13 g/L) is exceptional, attributed to its small size and polarity.

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